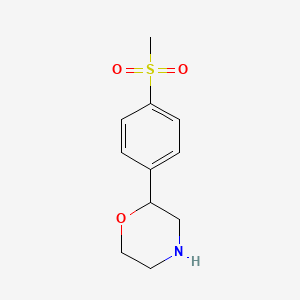

2-(4-Methanesulfonylphenyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylsulfonylphenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-16(13,14)10-4-2-9(3-5-10)11-8-12-6-7-15-11/h2-5,11-12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWWKBPFMXUQJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2CNCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methanesulfonylphenyl Morpholine and Analogous Structures

Established Synthetic Pathways to Aryl-Substituted Morpholines

The construction of the aryl-substituted morpholine (B109124) ring system is commonly achieved through cyclization strategies involving precursor molecules that contain the pre-formed aryl group. A frequent approach involves the annulation of 1,2-amino alcohols. chemrxiv.orgnih.gov Other prominent methods include intramolecular cyclizations and the N-arylation of a pre-formed morpholine ring. nih.govnih.gov

One established route to 2-arylmorpholines involves the reaction of ω-acetoxyacetophenones with secondary aminoethanols in the presence of formic acid, following a Leuckart-Wallach type reaction. researchgate.net Another classical method is the dehydration of diethanolamine using a strong acid like sulfuric or hydrochloric acid, followed by N-arylation. youtube.com Transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, have become a versatile method for forging the crucial carbon-nitrogen bond between an aryl halide and the morpholine nitrogen. researchgate.netresearchgate.net

The synthesis of aryl-substituted morpholines often relies on powerful catalytic systems to facilitate key bond-forming steps, particularly for C-N and C-O bond formation.

Palladium-Catalyzed Cyclization: A base-free Pd(DMSO)₂(TFA)₂ catalyst can be used for the Wacker-type aerobic oxidative cyclization of alkenes to form various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org

Copper-Promoted Oxyamination: A method for the stereoselective synthesis of 2,5-disubstituted morpholines involves the use of copper(II) 2-ethylhexanoate to promote the intramolecular addition of an alcohol and intermolecular coupling with an amine across an alkene. nih.gov

Lewis Acid-Catalyzed Cyclization: Lewis acids such as Indium(III) triflate (In(OTf)₃) can catalyze a halo-etherification process, where an alkene reacts with a protected amino alcohol and a halogen source (like NBS or NIS) to form a halonium intermediate, which then cyclizes to the morpholine structure upon addition of a base like DBU. nih.gov

Rhodium-Catalyzed Asymmetric Hydrogenation: For achieving stereocontrol, bisphosphine-rhodium complexes are pivotal. A catalyst system using a SKP-Rh complex with a large bite angle has been developed for the asymmetric hydrogenation of 2-substituted dehydromorpholines, yielding chiral morpholines with high enantioselectivity. nih.govrsc.org

| Catalytic System | Reaction Type | Application | Reference |

| Pd(DMSO)₂(TFA)₂ | Wacker-type aerobic oxidative cyclization | Synthesis of morpholines from alkenes | organic-chemistry.org |

| Copper(II) 2-ethylhexanoate | Alkene Oxyamination | Stereoselective synthesis of 2,5-disubstituted morpholines | nih.gov |

| In(OTf)₃ / NBS or NIS | Lewis acid-catalyzed halo-etherification | Synthesis of morpholines from alkenes and amino alcohols | nih.gov |

| Bisphosphine-Rhodium Complex | Asymmetric Hydrogenation | Enantioselective synthesis of 2-substituted chiral morpholines | nih.govrsc.orgrsc.org |

The rational design of starting materials is fundamental to the successful synthesis of target morpholine structures. The most common precursors are 1,2-amino alcohols, which contain the core N-C-C-O fragment needed for cyclization. chemrxiv.orgnih.govthieme-connect.com The aryl substituent, such as the 4-methanesulfonylphenyl group, is typically incorporated into one of the precursors before the cyclization step.

Strategies for precursor design include:

Starting from Arylethanones: For 2-arylmorpholines, a common starting point is an arylethanone (e.g., p-methylsulfonyl acetophenone). researchgate.netnih.gov This precursor can undergo bromination followed by amination with an appropriate aminoethanol derivative and subsequent reduction and cyclization to form the desired 2-aryl-substituted morpholine. researchgate.net

Utilizing 1,2-Amino Alcohols: A modular approach involves reacting various 1,2-amino alcohols with a two-carbon electrophile. nih.gov The choice of substituents on the amino alcohol directly translates to the substitution pattern on the final morpholine ring. The steric and electronic properties of the amino alcohol can also influence the selectivity of the reaction. chemrxiv.org

Ring-Opening of Oxazetidines: A concise route to polysubstituted morpholines uses the ring-opening of 2-tosyl-1,2-oxazetidine with nucleophiles like α-formyl carboxylates, which is then followed by a spontaneous ring closure to form a morpholine hemiaminal intermediate, ready for further derivatization. acs.org

Novel and Green Synthesis Approaches for Morpholine Ring Systems

Recent research has focused on developing more efficient and environmentally benign methods for synthesizing morpholines, minimizing waste and avoiding harsh reagents.

A significant advancement is a two-step, redox-neutral protocol using ethylene sulfate as an inexpensive and readily available two-carbon electrophile. nih.govorganic-chemistry.org This method involves the Sₙ2 reaction between a 1,2-amino alcohol and ethylene sulfate to form a zwitterionic intermediate, which can often be isolated via crystallization. thieme-connect.com Subsequent treatment with a base like tBuOK induces cyclization to the morpholine ring. nih.govorganic-chemistry.org This approach avoids toxic reagents like chloroacetyl chloride and the need for metal hydride reductions, making it a much greener alternative to traditional methods. chemrxiv.org

Photocatalysis offers another modern approach. A diastereoselective annulation strategy using a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid allows for the synthesis of substituted 2-aryl morpholines directly from readily available starting materials, avoiding the need for pre-functionalized reagents. nih.govacs.org Additionally, multicomponent reactions under solvent-free conditions, such as the reaction of aziridines, carbon disulfide, and nitromethane, provide a high-yield, straightforward procedure for creating substituted morpholine derivatives. iau.ir

| Method | Key Reagents/Conditions | Advantages | Reference |

| Ethylene Sulfate Annulation | 1,2-amino alcohol, Ethylene Sulfate, tBuOK | Green, redox-neutral, high-yielding, scalable, avoids toxic reagents | chemrxiv.orgnih.govorganic-chemistry.org |

| Photocatalytic Annulation | Visible-light photocatalyst, Lewis acid, Brønsted acid | Uses readily available materials, high diastereoselectivity, modular | nih.govacs.org |

| Multicomponent Reaction | Aziridine, Carbon disulfide, Nitromethane, Et₃N | Solvent-free, high yields, broad substrate scope, short reaction time | iau.ir |

Asymmetric Synthesis and Stereochemical Control in Morpholine Derivatives

The synthesis of single-enantiomer morpholine derivatives is of high importance, as biological activity is often stereospecific. Asymmetric synthesis strategies can be broadly categorized based on when the key stereocenter is formed: before, during, or after the cyclization of the morpholine ring. nih.govresearchgate.netresearchgate.net

A highly effective method for creating 2-substituted chiral morpholines is the asymmetric hydrogenation of 2-substituted dehydromorpholine precursors. rsc.orgrsc.org This transformation is catalyzed by a bisphosphine-rhodium complex, which can achieve quantitative yields and excellent enantioselectivities (up to 99% ee). nih.govrsc.orgresearchgate.net This approach has proven to be scalable and can be performed on a gram scale. nih.gov

Organocatalysis also provides a powerful tool for stereocontrol. An asymmetric halocyclization protocol using a cinchona alkaloid-derived catalyst can produce chlorinated 2,2-disubstituted morpholines containing a quaternary stereocenter from simple alkenol substrates with high yields and enantioselectivities. rsc.org

Purification and Isolation Techniques in the Context of Research

After synthesis, the target morpholine compound must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, byproducts, and catalysts. The specific techniques employed depend on the physical properties of the compound and the impurities present.

Common laboratory-scale purification techniques include:

Column Chromatography: This is a widely used method for separating compounds based on their differential adsorption to a stationary phase, typically silica gel. acs.org The crude product is loaded onto a column and eluted with a solvent system (e.g., petroleum ether/ethyl acetate), allowing for the separation of the desired product. acs.org

Crystallization: If the product is a solid, crystallization is an effective purification method. This can involve dissolving the crude material in a suitable hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out. A variation involves forming a salt of the morpholine derivative (which is basic) with a carboxylic acid, crystallizing the salt to remove impurities, and then hydrolyzing the purified salt with a base to regenerate the pure morpholine compound. google.com

Distillation: For liquid morpholine derivatives, distillation is used for purification. This can involve a simple distillation or a fractional distillation for separating liquids with close boiling points. youtube.com Often, a drying step precedes distillation, which can involve stirring the crude product over a drying agent like potassium hydroxide or refluxing over sodium metal to remove water. youtube.com

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography for Molecular Geometry and Crystal Packing

For instance, studies on derivatives such as 4-[(morpholin-4-yl)carbothioyl]benzoic acid have confirmed that the morpholine (B109124) ring typically adopts a stable chair conformation. nih.govresearchgate.net This conformation minimizes steric strain and is the most energetically favorable arrangement for the six-membered ring. In this chair form, the substituent at the 2-position can occupy either an axial or an equatorial position.

Table 1: Expected Crystallographic Parameters for 2-(4-Methanesulfonylphenyl)morpholine based on Analogs

| Parameter | Expected Value/Characteristic | Basis of Analogy |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar size |

| Space Group | Centrosymmetric (e.g., P2₁/n, P-1) | Prevalent for achiral or racemic compounds |

| Morpholine Ring Conformation | Chair | Minimizes steric strain nih.govresearchgate.net |

| Substituent Orientation | Pseudo-equatorial | Generally more stable for bulky groups |

| Key Intermolecular Interactions | C-H···O hydrogen bonds, Dipole-dipole interactions | Presence of sulfonyl and morpholine oxygen atoms |

Detailed Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are indispensable for confirming the chemical structure of a molecule in the absence of single-crystal X-ray data. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides a detailed picture of the connectivity and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for assigning the chemical shifts of all protons and carbons, thereby confirming the molecular skeleton.

¹H NMR: The proton spectrum of this compound is expected to show distinct signals for the aromatic protons of the methanesulfonylphenyl ring, typically in the downfield region (δ 7-8 ppm). The protons of the morpholine ring would appear more upfield. The protons on the carbons adjacent to the oxygen and nitrogen atoms (C2, C3, C5, and C6) would exhibit characteristic chemical shifts. acdlabs.comresearchgate.net The coupling constants between adjacent protons can provide valuable information about their dihedral angles and thus the conformation of the morpholine ring. nih.gov

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, the aliphatic carbons of the morpholine ring, and the methyl carbon of the sulfonyl group. The chemical shifts of the morpholine carbons are influenced by the neighboring heteroatoms, with C2 and C6 (adjacent to oxygen) typically appearing at a different shift than C3 and C5 (adjacent to nitrogen). researchgate.net

2D NMR:

COSY (Correlation Spectroscopy) would establish the connectivity between protons on adjacent carbons within the morpholine ring and the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (2-3 bonds away), which is instrumental in confirming the connection between the phenyl ring and the morpholine ring at the C2 position.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Aromatic CH (ortho to SO₂Me) | ~7.9 | ~128 | Electron-withdrawing effect of SO₂Me group |

| Aromatic CH (meta to SO₂Me) | ~7.5 | ~129 | |

| Aromatic C (ipso to SO₂Me) | - | ~142 | Quaternary carbon, deshielded |

| Aromatic C (ipso to morpholine) | - | ~145 | Quaternary carbon, deshielded |

| Morpholine H2 | ~4.5-5.0 | ~75 | Adjacent to both phenyl ring and oxygen |

| Morpholine H3eq, H3ax | ~3.0-3.5 | ~50 | Adjacent to nitrogen |

| Morpholine H5eq, H5ax | ~2.5-3.0 | ~50 | Adjacent to nitrogen |

| Morpholine H6eq, H6ax | ~3.8-4.2 | ~67 | Adjacent to oxygen acdlabs.com |

| SO₂CH₃ | ~3.1 | ~44 | Methyl group attached to sulfonyl |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS):

HRMS is a powerful technique for determining the elemental formula of a compound with high accuracy. nih.gov For this compound (C₁₁H₁₅NO₃S), HRMS would provide a measured mass that is very close to the calculated exact mass, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can also offer further structural clues.

Conformational Dynamics and Isomeric Considerations

The morpholine ring in this compound is not static and can undergo conformational changes. The primary conformational process is the ring inversion between two chair forms.

For a 2-substituted morpholine, the substituent can be in either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions. Therefore, the conformer with the 4-methanesulfonylphenyl group in the equatorial position is expected to be the more stable and thus the more populated conformer at equilibrium. Computational studies and variable-temperature NMR experiments could provide quantitative information on the energy barrier for this ring inversion and the relative populations of the axial and equatorial conformers. nih.gov

Isomerism:

This compound possesses a stereocenter at the C2 position of the morpholine ring. Therefore, it can exist as a pair of enantiomers: (R)-2-(4-Methanesulfonylphenyl)morpholine and (S)-2-(4-Methanesulfonylphenyl)morpholine. These enantiomers have identical physical and chemical properties in an achiral environment but will rotate plane-polarized light in opposite directions. The synthesis of this compound would typically result in a racemic mixture (an equal mixture of both enantiomers) unless a chiral synthesis or resolution method is employed. The absolute configuration of a single enantiomer can be unequivocally determined by X-ray crystallography of a suitable crystalline derivative. researchgate.net

Structure Activity Relationship Sar Studies of 2 4 Methanesulfonylphenyl Morpholine and Its Analogs

Identification of Essential Pharmacophoric Features

A pharmacophore is the specific three-dimensional arrangement of molecular features essential for biological activity. For the 2-(4-Methanesulfonylphenyl)morpholine scaffold, the key pharmacophoric features are the distinct roles played by the methanesulfonylphenyl group and the morpholine (B109124) ring.

The 4-methanesulfonylphenyl moiety is a critical feature for the activity of many diarylheterocyclic compounds, particularly as a determinant of selectivity for certain enzymes. In studies of selective cyclooxygenase-2 (COX-2) inhibitors, the SO2Me group is known to be the ideal size and electronic character to project into a secondary binding pocket present in the COX-2 enzyme but absent in the COX-1 isoform. This interaction is crucial for high-potency and selective inhibition. The sulfone's oxygen atoms can act as hydrogen bond acceptors, further anchoring the ligand in the target's active site.

| Pharmacophoric Feature | Primary Role | Specific Contributions | References |

|---|---|---|---|

| 4-Methanesulfonylphenyl Group | Selectivity and Potency Driver | - Interacts with specific secondary binding pockets (e.g., in COX-2).

| |

| Morpholine Ring | Scaffold and PK/PD Modulator | - Provides optimal hydrophilic/lipophilic balance.

|

Impact of Substituent Variations on Efficacy and Selectivity

Systematic modification of the this compound scaffold is key to understanding its SAR and optimizing its activity. Variations on the phenyl ring, the morpholine ring, and the (potential) linker region can have profound effects on the compound's interaction with its biological target.

The phenyl ring serves as a crucial anchor for the methanesulfonyl pharmacophore. Substituents on this ring can modulate its electronic properties and steric profile, thereby influencing binding affinity. The effects of substituents are generally categorized as either electron-donating or electron-withdrawing, which they exert through inductive and resonance effects.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br) pull electron density away from the aromatic ring. In some molecular scaffolds, the addition of strong EWGs has been shown to enhance biological activity. For instance, in one study of Forkhead Box M1 (FOXM1) inhibitors, compounds bearing a -CN group on the phenyl ring showed significantly decreased FOXM1 expression, whereas analogs with other groups were inactive. Similarly, in certain quinazoline-based kinase inhibitors, the presence of EWGs on a phenyl moiety led to higher inhibitory activity.

Electron-Donating Groups (EDGs): Groups like methyl (-CH3) and methoxy (B1213986) (-OCH3) donate electron density to the ring. The impact of these groups is context-dependent. While they can increase the nucleophilicity of the ring, in some SAR studies they have led to a decrease in inhibitory activity compared to analogs with EWGs.

The position of the substituent is also critical. A substituent at the para-position will have a different steric and electronic influence than one at the ortho- or meta-position, affecting how the molecule fits into the binding site of a protein.

| Substituent Type | Example Groups | General Electronic Effect | Observed Impact in SAR Studies | References |

|---|---|---|---|---|

| Strong Electron-Withdrawing | -CN, -NO2, -CF3 | Deactivates ring by resonance and induction | Can be essential for activity in certain scaffolds (e.g., FOXM1 inhibitors). | |

| Halogens (Weakly Deactivating) | -F, -Cl, -Br | Deactivates ring by induction, donates by resonance | Often used to modulate |

Based on a comprehensive review of publicly available scientific literature, there is insufficient specific data on the compound “this compound” to generate a detailed article covering the requested topics of in vitro biological efficacy and target modulation mechanisms.

The structural motifs of this compound, namely the morpholine ring and the 4-methanesulfonylphenyl group, are present in various biologically active molecules. For instance, the 4-methanesulfonylphenyl moiety is a well-established pharmacophore in a class of anti-inflammatory drugs known as selective COX-2 inhibitors. nih.govnih.govnih.govnih.gov Similarly, the morpholine ring is a component of compounds investigated for antimicrobial and other therapeutic properties. nih.govnih.govresearchgate.netresearchgate.netnih.gov

However, research detailing the specific cyclooxygenase (COX) inhibitory profile, antibacterial activity against pathogens like MRSA and Gram-negative strains, or antifungal efficacy against Candida species for the exact molecule this compound could not be located. Consequently, an article that adheres to the strict requirement of focusing solely on this compound cannot be constructed at this time.

In Vitro Biological Efficacy and Target Modulation Mechanisms

Antiproliferative and Anticancer Activity

The morpholine (B109124) ring is a significant pharmacophore in the development of anticancer agents. nih.govresearchgate.net Its derivatives have been extensively studied for their ability to inhibit the growth of various cancer cell lines. rsc.orgnih.gov The antiproliferative effects of these compounds are often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis. rsc.orgnih.gov

For instance, the compound 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) demonstrated significant dose-dependent growth inhibition and induced apoptosis in leukemia cell lines L1210, HL-60, and U-937. nih.gov Similarly, a series of morpholine-substituted quinazoline (B50416) derivatives showed potent cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines, with IC₅₀ values in the low micromolar range. rsc.org

| Compound | A549 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | SHSY-5Y IC₅₀ (μM) | Source |

|---|---|---|---|---|

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 | rsc.org |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 | rsc.org |

Modulation of Cell Cycle Regulators (e.g., PLK1, CDKs)

The progression of the cell cycle is tightly controlled by cyclin-dependent kinases (CDKs) and other regulators like Polo-like kinase 1 (PLK1). mdpi.comyoutube.com PLK1 is a serine/threonine kinase that plays a crucial role in mitotic entry, spindle formation, and cytokinesis. mdpi.comnih.gov The activity of these kinases is often dysregulated in cancer, making them attractive therapeutic targets.

Morpholine-containing compounds can exert their anticancer effects by modulating these cell cycle regulators. Mechanistic studies on morpholine-based quinazoline derivatives revealed that they inhibit cell proliferation by inducing arrest in the G1 phase of the cell cycle. rsc.org While direct modulation of PLK1 by 2-(4-Methanesulfonylphenyl)morpholine has not been explicitly detailed, the broader family of kinase inhibitors often includes the morpholine moiety to enhance binding and selectivity. The function of PLK1 itself is intricately linked with CDKs; for instance, Cyclin A/Cdk1 activity can influence PLK1 at kinetochores to regulate microtubule attachment. nih.govelifesciences.org This interplay suggests that compounds affecting one may indirectly influence the other, providing a pathway for cell cycle disruption.

Inhibition of Kinase Targets (e.g., PI3K p110alpha, DNA-PK)

The morpholine scaffold is a key feature in many potent kinase inhibitors. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, improving affinity and potency for the target kinase.

DNA-Dependent Protein Kinase (DNA-PK): This kinase is crucial for the repair of DNA double-strand breaks. Inhibiting DNA-PK can sensitize cancer cells to radiation and chemotherapy. Several potent DNA-PK inhibitors incorporate a morpholine ring. For example, NU7026 (2-(Morpholin-4-yl)-benzo[h]chromen-4-one) has an IC₅₀ of 230 nM for DNA-PK. nih.gov A more potent inhibitor, NU7441 (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one), exhibits an IC₅₀ of 30 nM. nih.gov Further development led to pyridopyrimidin-4-one derivatives containing a morpholine group with IC₅₀ values as low as 8 nM. nih.gov

Phosphatidylinositol 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth and survival and is frequently mutated in cancer. nih.gov A series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidine (B1254671) derivatives have been developed as inhibitors of PI3K p110α. One such derivative, 15e, showed an IC₅₀ value of 2.0 nM against p110α and was found to be highly selective over other PI3K isoforms and protein kinases. researchgate.net

| Compound | Target Kinase | IC₅₀ | Source |

|---|---|---|---|

| NU7026 | DNA-PK | 230 nM | nih.gov |

| NU7441 | DNA-PK | 30 nM | nih.gov |

| Pyridopyrimidin-4-one Derivative | DNA-PK | 8 nM | nih.gov |

| Thieno[3,2-d]pyrimidine 15e | PI3K p110α | 2.0 nM | researchgate.net |

Lysosomotropic Detergent Properties

Lysosomotropic detergents are a class of molecules that selectively accumulate in lysosomes, the acidic organelles within cells responsible for waste degradation. nih.gov These compounds are typically weak bases, like morpholine, attached to a lipophilic tail. nih.gov Upon entering the acidic environment of the lysosome, the basic moiety becomes protonated, trapping the molecule inside. At high concentrations, these agents can disrupt the lysosomal membrane, leading to the release of hydrolytic enzymes into the cytoplasm and subsequent cell death. nih.gov

Studies on compounds like N-dodecylimidazole and N-dodecylmorpholine have explored this mechanism. nih.govnih.gov These molecules were shown to rapidly damage lysosomes, causing leakage of lysosomal contents, followed by vacuolization and cell death. nih.gov However, other research suggests that the cytotoxic effects of some lysosomotropic detergents might be mediated by a non-lysosomal mechanism, as they failed to increase the permeability of isolated lysosome membranes or induce the release of specific contents at marginally toxic concentrations. nih.gov The potential for this compound to act via this mechanism would depend on its physicochemical properties, specifically its pKa and lipophilicity.

Other Investigated Biological Activities (e.g., Antioxidant, Antihyperlipidemic, Analgesic, Anticonvulsant)

Beyond anticancer activity, morpholine derivatives have been investigated for a wide array of other biological effects. researchgate.net

Antioxidant and Antihyperlipidemic Activity: A series of morpholine derivatives were synthesized and evaluated as multifunctional agents against atherosclerosis. nih.gov These compounds demonstrated the ability to inhibit squalene (B77637) synthase (SQS), a key enzyme in cholesterol biosynthesis, and also protect hepatic microsomal membranes from lipid peroxidation. The most active compounds showed SQS inhibition with IC₅₀ values between 0.7 and 5.5 μM and significant antioxidant activity. nih.gov In animal models of hyperlipidemia, these derivatives effectively reduced total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL). nih.gov

Analgesic and Anticonvulsant Activity: The morpholine ring is present in various compounds designed to act on the central nervous system. nih.gov New hybrid compounds containing a pyrrolidine-2,5-dione core linked to a morpholine fragment have been synthesized and tested for anticonvulsant and antinociceptive (analgesic) properties. nih.govmdpi.com Some of these derivatives showed potent activity in models of generalized tonic-clonic seizures (MES test) and focal seizures (6 Hz test), with some compounds exhibiting a more beneficial protective index than the reference drug valproic acid. mdpi.com Their analgesic activity was also confirmed in models of tonic pain. mdpi.com

Enzymatic Target Identification (e.g., Squalene Synthase, Lanosterol 14α-demethylase)

Squalene Synthase (SQS): As mentioned, SQS is a target for antihyperlipidemic agents. Morpholine derivatives have been identified as inhibitors of this enzyme, which catalyzes the first committed step in sterol biosynthesis. nih.gov Docking studies suggest these molecules bind effectively within the active catalytic site of SQS. nih.gov

Lanosterol 14α-demethylase (LDM or CYP51): This cytochrome P450 enzyme is a critical component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals, making it a major target for antifungal drugs. nih.govmdpi.com Azole antifungals are well-known inhibitors of LDM. mdpi.comresearchgate.net While the morpholine ring is more commonly associated with a different class of antifungals that target other enzymes in the ergosterol pathway, the broad ability of heterocyclic compounds to target LDM suggests a potential, though less explored, role. Inhibition of LDM leads to the depletion of essential sterols and the accumulation of toxic intermediates, disrupting membrane function and arresting fungal growth. mdpi.com

Receptor Binding and Signaling Pathway Modulation

The structural features of morpholine derivatives make them suitable candidates for interacting with various G protein-coupled receptors (GPCRs) and modulating their signaling pathways.

For example, the structure of a ligand can significantly influence its interaction with receptors like the μ-opioid receptor, where the ability to form hydrogen bonds can be affected by environmental pH. nih.gov Similarly, the pharmacology of melanocortin receptors, which are crucial for regulating energy homeostasis, can be modulated by accessory proteins that alter ligand binding and subsequent cAMP production. nih.gov While specific studies on this compound binding to these receptors are not detailed, the general principle of the morpholine scaffold contributing to receptor affinity and signaling modulation is well-established in medicinal chemistry.

Molecular Mechanism of Action and Ligand Target Interactions

Allosteric Regulation and Induced Fit MechanismsThe potential for 2-(4-Methanesulfonylphenyl)morpholine to act via allosteric regulation or to induce conformational changes in a target (induced fit) has not been explored in the existing literature.

Due to the absence of specific research on this compound in these areas, a detailed article on its molecular mechanism of action and ligand-target interactions cannot be generated at this time.

Computational and Theoretical Chemistry Applications

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives related to 2-(4-Methanesulfonylphenyl)morpholine, particularly those targeting the cyclooxygenase-2 (COX-2) enzyme, QSAR studies are vital for predicting inhibitory potency and selectivity.

Research on structurally analogous compounds, such as 2-(4-methanesulfonylphenyl) pyrimidine (B1678525) and pyran-4-one derivatives, has consistently highlighted the importance of the 4-methanesulfonylphenyl moiety for potent and selective COX-2 inhibition. nih.govresearchgate.net QSAR models developed for these classes of compounds reveal that predictive efficacy is largely dependent on a combination of hydrophobic, electronic, and steric factors. nih.gov

Hydrophobic Properties: The models often show a positive correlation between lipophilicity (expressed as logP) and COX-2 inhibitory activity, indicating that hydrophobic interactions are crucial for binding within the active site of the enzyme. nih.gov

Electronic Effects: The electron-withdrawing nature of the methanesulfonyl group (SO₂CH₃) is a key electronic descriptor. This group can engage in specific interactions, such as hydrogen bonding with receptor site residues, which is a critical factor for high-affinity binding.

Steric Parameters: Molar refractivity (MR) and other steric descriptors are used to model the influence of the size and shape of the molecule. For selective COX-2 inhibitors, the model often demonstrates that the bulky methanesulfonylphenyl group fits well into the larger, more accommodating active site of COX-2 compared to the more constricted COX-1 active site. nih.govacs.org

These QSAR models, validated through internal and external statistical methods like leave-one-out cross-validation (q²) and predictive r² (pred_r²), provide a robust framework for designing novel analogues of this compound with enhanced predictive efficacy. researchgate.netnih.govnih.gov

| Descriptor Class | Specific Descriptor | Influence on COX-2 Inhibitory Activity | Rationale |

|---|---|---|---|

| Hydrophobic | logP (Lipophilicity) | Positive Correlation | Enhances hydrophobic interactions within the COX-2 active site. nih.gov |

| Electronic | Hammett Constant (σ) | Positive Correlation for Electron-Withdrawing Groups | The SO₂CH₃ group's electronic nature is crucial for interacting with key residues. |

| Steric | Molar Refractivity (MR) | Positive Correlation | Indicates that optimal bulk and polarizability are favorable for binding. nih.gov |

| Topological | Wiener Index | Variable | Describes molecular branching and size, influencing the overall fit in the binding pocket. |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like this compound. These calculations provide deep insights into molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding its interaction with biological targets. researchgate.net

Key properties derived from these calculations include:

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, which can be correlated with biological activity. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would highlight the electronegative oxygen atoms of the sulfonyl and morpholine (B109124) groups as potential sites for hydrogen bonding with receptor amino acids. mdpi.com

Mulliken Atomic Charges: This analysis quantifies the electronic charge on each atom, helping to predict sites of interaction. The sulfur and oxygen atoms of the methanesulfonyl group are expected to carry significant partial negative charges, making them key points for electrostatic interactions.

By calculating these parameters, researchers can predict the molecule's reactivity, stability, and the nature of its intermolecular interactions, which are essential for its binding affinity and mechanism of action. nih.govresearchgate.net

| Quantum Chemical Property | Calculated Value (Illustrative) | Significance in Drug Design |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap (ΔE) | 6.3 eV | Correlates with chemical reactivity and kinetic stability. mdpi.com |

| Dipole Moment | ~4.5 D | Measures the overall polarity of the molecule, influencing solubility and binding. |

Virtual Screening and Ligand-Based Drug Design Strategies

Virtual screening is a powerful computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. nih.govnih.gov For a target like COX-2, both ligand-based and structure-based virtual screening approaches can be utilized to identify or design molecules structurally similar to this compound.

Ligand-Based Drug Design (LBDD): In the absence of a high-resolution crystal structure of the target, LBDD methods rely on the knowledge of known active ligands. nih.gov A pharmacophore model can be generated based on the essential structural features of known selective COX-2 inhibitors. Such a model would typically include:

A hydrogen bond acceptor (representing the sulfonyl group).

One or two aromatic/hydrophobic regions.

Specific spatial arrangements of these features. This pharmacophore model can then be used as a 3D query to screen databases for compounds, like this compound, that match these features. nih.govmdpi.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, molecular docking can be used to predict how compounds bind to the active site. derpharmachemica.com Molecules from a virtual library are computationally "docked" into the COX-2 binding pocket, and their binding affinity is estimated using a scoring function. This process can identify novel scaffolds or prioritize compounds for synthesis and testing. The this compound scaffold, with its distinct structural motifs, would be evaluated based on its predicted binding mode and interactions with key residues like Arg513, Tyr385, and Ser530 in the COX-2 active site.

These strategies accelerate the identification of potent and selective lead compounds, reducing the reliance on expensive and time-consuming high-throughput screening. nih.gov

| Pharmacophore Feature | Corresponding Chemical Moiety | Role in Binding Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Oxygen atoms of the Sulfonyl (SO₂) group | Forms hydrogen bonds with key amino acid residues (e.g., Arg513, His90). |

| Hydrophobic/Aromatic Center | Phenyl ring | Engages in hydrophobic interactions within the primary binding pocket. |

| Hydrophobic/Aromatic Center | Substituent on the central ring (if applicable) | Occupies the secondary/side pocket of the COX-2 active site, contributing to selectivity. |

| Exclusion Volume | Defined spatial regions | Represents steric hindrances within the binding site to guide ligand placement. nih.gov |

In Silico ADME Prediction for Lead Optimization

During the lead optimization phase of drug discovery, it is critical to evaluate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govnih.gov Poor pharmacokinetic profiles are a major cause of late-stage drug failure. nih.gov In silico ADME prediction models are used to assess the drug-likeness of compounds like this compound early in the development process. elsevierpure.comresearchgate.net

Computational tools can predict a wide range of ADME properties:

Physicochemical Properties: Parameters such as molecular weight (MW), logP, polar surface area (PSA), and the number of hydrogen bond donors/acceptors are calculated. These are often evaluated against criteria like Lipinski's Rule of Five to assess potential oral bioavailability. cambridge.org

Absorption: Models predict properties like Caco-2 cell permeability (an indicator of intestinal absorption) and P-glycoprotein (P-gp) substrate/inhibitor potential.

Distribution: Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the free concentration of the drug, while BBB penetration is crucial for CNS-targeting drugs.

Metabolism: In silico tools can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes. The morpholine ring, for instance, can sometimes be a site of metabolic oxidation, and predicting this liability is important for designing more stable analogues. nih.gov

Excretion: Properties related to clearance, such as renal excretion, can be estimated.

| ADME Property | Predicted Value/Classification | Significance for Lead Optimization |

|---|---|---|

| Molecular Weight (g/mol) | < 500 | Complies with Lipinski's Rule of Five, suggesting good absorption. cambridge.org |

| logP (Octanol/Water Partition) | 2.0 - 3.5 | Indicates a balance between solubility and permeability. |

| Aqueous Solubility (logS) | Moderately Soluble | The morpholine ring generally improves solubility. |

| Caco-2 Permeability | High | Suggests good potential for intestinal absorption. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this major metabolic enzyme. |

| Blood-Brain Barrier (BBB) Penetration | Low to Medium | Indicates the compound may or may not be CNS-active. |

Design and Synthesis of Advanced 2 4 Methanesulfonylphenyl Morpholine Based Compounds

Development of Novel Hybrid Molecules

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to produce compounds with a dual or synergistic mode of action, potentially leading to enhanced efficacy, reduced drug resistance, or an improved side-effect profile.

One powerful method for generating such complex molecules is the Ugi multi-component reaction. This one-pot reaction allows for the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate a library of diverse compounds. Research has demonstrated the application of this reaction to create hybrid molecules incorporating a morpholine (B109124) moiety. For instance, a series of hybrid compounds was generated by coupling an aryl aldehyde, p-toluidine, and a morpholine-based isocyanide with cyclopropane carboxylic acid. This approach yielded complex structures with potential anticancer activity, demonstrating the feasibility of using the morpholine scaffold as a foundation for multi-component synthesis to build novel hybrid molecules.

The design of dual inhibitors often involves integrating pharmacophores known to target different biological pathways. For example, in the development of anticancer agents, researchers have designed hybrids that combine a 4-anilinoquinazoline moiety, a known vascular endothelial growth factor (VEGFR) inhibitor, with a hydroxamic acid group, which targets histone deacetylases (HDACs). While not directly involving the 2-(4-methanesulfonylphenyl)morpholine scaffold, this strategy exemplifies how a core heterocyclic structure can be elaborated by adding a pharmacophore that inhibits a separate, complementary target to achieve a dual-action profile.

Prodrug and Pro-Tide Strategies for Enhanced Activity

The optimization of a drug candidate's pharmacokinetic properties is a critical aspect of medicinal chemistry. Prodrug strategies are widely employed to overcome challenges such as poor solubility, limited permeability, or metabolic instability without altering the pharmacologically active part of the molecule. A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.

The prodrug approach can be particularly useful for molecules like this compound, which may have suboptimal absorption, distribution, metabolism, and excretion (ADME) properties. By temporarily masking functional groups within the molecule, it is possible to enhance its physicochemical properties. For example, if the morpholine nitrogen were a site of rapid metabolism, it could be transiently modified with a promoiety that is later cleaved to regenerate the active compound.

The ProTide (pro-nucleotide) technology is a specific type of prodrug approach designed for the efficient intracellular delivery of nucleoside monophosphate analogues. It involves masking the phosphate group with an aromatic group and an amino acid ester, which are cleaved by intracellular enzymes to release the active nucleotide. While directly applicable to nucleotide-based drugs, the underlying principle of using specific promoieties to target enzymatic activation pathways can be adapted for other classes of compounds. For a molecule like this compound, a "pro-tide-like" strategy could theoretically be envisioned if a phosphate or phosphonate group were incorporated into the structure to act as a specific recognition motif for cellular kinases or other enzymes.

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping and bioisosteric replacement are key strategies in drug design to discover novel chemotypes with improved properties while retaining the desired biological activity. Scaffold hopping involves replacing the core molecular framework of a compound with a structurally different scaffold, whereas bioisosteric replacement involves substituting a functional group or substituent with another that has similar physical or chemical properties.

Scaffold Hopping:

In drug discovery campaigns, moving from one heterocyclic core to another is a common scaffold hopping technique. An example can be seen in the development of PI3 kinase p110α inhibitors, where researchers prepared and evaluated a series of 4-morpholino-2-phenylquinazolines. Through scaffold hopping, the quinazoline (B50416) core was replaced with a thieno[3,2-d]pyrimidine (B1254671) scaffold. This modification led to a significant increase in potency, with the thieno[3,2-d]pyrimidine derivative 15e showing an IC₅₀ value of 2.0 nM against the target enzyme, making it a highly potent and selective inhibitor. This demonstrates how the core can be altered while retaining key pharmacophoric elements, such as the morpholine ring, to improve biological activity.

Bioisosteric Replacement:

Bioisosteric replacement can be applied to various parts of the this compound structure, including the morpholine ring itself or the methanesulfonylphenyl group.

Morpholine Ring Replacement: The morpholine moiety is a common feature in many approved drugs, but it can be metabolically labile. Therefore, replacing it with a suitable bioisostere can be advantageous. In a study on proteasome inhibitors, the morpholine ring of a lead compound was replaced with various other groups to explore the structure-activity relationship (SAR). As shown in the table below, replacing the morpholine with a phenyl or pyridyl group increased potency, while switching to piperidine maintained good potency but with poor solubility.

| Compound | Substituent | Potency (IC₅₀, nM) | FaSSIF Solubility (µM) |

|---|---|---|---|

| 4 | Morpholine | 100 | 4.6 |

| 28 | Phenyl | <10 | <0.2 |

| 29 | Pyridyl | <10 | 1.2 |

| 34 | Piperidine | <20 | <0.2 |

Phenyl Ring and Sulfone Group Replacement: The phenyl ring is the most common ring system in drugs but can contribute to poor physicochemical properties. Bioisosteric replacements for the para-substituted phenyl ring, such as bicyclo[1.1.1]pentane, have been developed to improve properties like water solubility by increasing the fraction of sp³-hybridized carbons (Fsp³). Similarly, the sulfone (methanesulfonyl) group can be replaced with other electron-withdrawing groups or hydrogen bond acceptors. The choice of bioisostere depends on the specific role the functional group plays in binding to the biological target.

Numerous non-classical bioisosteres for the morpholine ring have been designed to improve metabolic stability and modulate physicochemical properties. These include spirocyclic systems like 2-oxa-6-azaspiro[3.3]heptane and various bridged or fused bicyclic analogues. These replacements aim to maintain the spatial arrangement of the parent morpholine while introducing novel structural features.

Future Research Directions and Translational Outlook

Exploration of Undiscovered Biological Targets and Pathways

The true therapeutic potential of 2-(4-Methanesulfonylphenyl)morpholine may lie in biological targets and pathways that have yet to be explored for this specific chemical entity. The morpholine (B109124) nucleus is a versatile scaffold found in drugs with diverse mechanisms of action, from anticancer agents to anti-inflammatory and antimicrobial compounds. nih.govresearchgate.net This versatility suggests that this compound could interact with a wide array of proteins.

Future research should prioritize unbiased screening approaches to identify novel molecular targets. High-throughput screening (HTS) against a broad panel of receptors, enzymes, and ion channels could reveal unexpected activities. Furthermore, phenotypic screening using disease-relevant cellular models could uncover novel mechanisms of action without a preconceived target. For instance, screening the compound for its effects on cancer cell proliferation, inflammatory responses in immune cells, or neuronal function could open up new therapeutic avenues.

Once a phenotypic effect is identified, target deconvolution techniques will be crucial to pinpoint the responsible biological molecules. Methods such as chemical proteomics, affinity chromatography, and genetic approaches (e.g., CRISPR-Cas9 screening) can be employed to identify the direct binding partners of this compound.

A hypothetical screening cascade to identify novel targets for this compound is outlined below:

| Screening Phase | Methodology | Objective | Potential Outcomes |

| Primary Screen | High-Throughput Phenotypic Screening | Identify cellular effects in various disease models (e.g., cancer, inflammation) | Discovery of antiproliferative, anti-inflammatory, or neuroprotective activity |

| Target Deconvolution | Affinity-Based Protein Profiling | Isolate and identify direct binding partners of the compound | Identification of novel enzyme or receptor targets |

| Pathway Analysis | Transcriptomics and Proteomics | Understand the downstream cellular pathways modulated by the compound | Elucidation of the mechanism of action and potential off-target effects |

| Validation | In vitro and in cell-based assays | Confirm the interaction with the identified target and its functional consequence | Validation of a novel drug target and mechanism for this compound |

Integration into Multi-Target Drug Design Paradigms

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. This has led to a growing interest in multi-target drug design, where a single molecule is engineered to interact with several key targets simultaneously. researchgate.net The structure of this compound, with its distinct morpholine and methanesulfonylphenyl moieties, is well-suited for such a paradigm.

The 4-methanesulfonylphenyl group is a key pharmacophore in selective COX-2 inhibitors, which are a class of anti-inflammatory drugs. The morpholine ring, on the other hand, is present in a variety of kinase inhibitors used in oncology. nih.gov This suggests that derivatives of this compound could be rationally designed to act as dual inhibitors of, for example, a specific kinase and COX-2. Such a dual-action molecule could offer synergistic therapeutic effects in inflammation-driven cancers.

The development of multi-target ligands based on this scaffold would involve systematic structure-activity relationship (SAR) studies. By modifying the substituents on both the morpholine and the phenyl rings, it would be possible to fine-tune the binding affinity and selectivity for different targets. For example, the introduction of specific functional groups could enhance interactions with the ATP-binding pocket of a target kinase while maintaining the necessary conformation for COX-2 inhibition.

An illustrative example of a potential multi-target profile for a derivative of this compound is presented below:

| Derivative | Target 1 (IC50) | Target 2 (IC50) | Potential Therapeutic Application |

| Parent Compound | Unknown | Unknown | - |

| Derivative A | Kinase X (e.g., PI3K) (50 nM) | COX-2 (150 nM) | Rheumatoid Arthritis, Colon Cancer |

| Derivative B | Kinase Y (e.g., mTOR) (75 nM) | FAAH (200 nM) | Glioblastoma, Neuropathic Pain |

| Derivative C | Receptor Z (e.g., H3) (100 nM) | MAO-B (300 nM) | Alzheimer's Disease, Parkinson's Disease |

Development as Chemical Probes for Biological Systems

A high-quality chemical probe is a small molecule that can selectively modulate the function of a specific protein, allowing researchers to study its role in biological systems. mdpi.com Given its potential for interacting with novel biological targets, this compound could serve as a valuable starting point for the development of such probes.

To be an effective chemical probe, a molecule should exhibit high potency and selectivity for its target. The development process would involve optimizing the parent compound to enhance these properties. Once a potent and selective analog is identified, it can be further modified to create tool compounds for various applications. For instance, attaching a fluorescent dye or a biotin (B1667282) tag would allow for the visualization of the target protein within cells or its isolation for further biochemical studies.

Furthermore, a "clickable" handle, such as an alkyne or an azide, could be incorporated into the structure of this compound derivatives. This would enable the use of click chemistry to attach various reporter tags, providing a versatile platform for chemical biology studies. The development of a corresponding inactive analog, which is structurally similar but does not bind to the target, would also be essential as a negative control to ensure that the observed biological effects are indeed due to the modulation of the intended target.

The table below outlines the potential development of this compound as a chemical probe:

| Probe Type | Modification | Application | Example |

| Fluorescent Probe | Attachment of a fluorophore (e.g., FITC, Rhodamine) | Cellular imaging and localization of the target protein | Visualizing target protein expression in different cellular compartments |

| Affinity Probe | Incorporation of a biotin tag | Pull-down assays to identify binding partners and protein complexes | Isolating the target protein and its interacting partners from cell lysates |

| Photoaffinity Probe | Addition of a photoreactive group (e.g., benzophenone) | Covalently labeling the target protein upon UV irradiation | Mapping the binding site of the compound on the target protein |

Q & A

Basic Research Question

- LC-MS/MS : Identifies impurities at ppm levels, particularly sulfonic acid byproducts.

- F NMR (if applicable): Detects fluorinated contaminants from synthetic intermediates .

- Elemental analysis : Confirms stoichiometric consistency (e.g., %C deviation < 0.3% indicates purity) .

How do steric effects from the methanesulfonyl group impact regioselectivity in further derivatization?

Advanced Research Question

The bulky methanesulfonyl group directs electrophilic substitution to the meta position of the phenyl ring due to steric hindrance. For example:

- Nitration yields 3-nitro derivatives instead of para-substituted products.

- Suzuki-Miyaura coupling requires Pd catalysts with large ligands (e.g., XPhos) to accommodate steric bulk .

What in vitro models are suitable for preliminary toxicity screening of this compound?

Advanced Research Question

- Hepatotoxicity : Use primary human hepatocytes or HepaRG cells to assess CYP inhibition.

- Cardiotoxicity : Screen for hERG channel inhibition via patch-clamp assays.

- Genotoxicity : Conduct Ames tests with TA98 and TA100 strains to detect mutagenicity .

How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

Advanced Research Question

Discrepancies often arise from implicit solvent models or protein flexibility . Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.